1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate
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Overview
Description
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group, a bromine atom, and a hydroxyethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate typically involves the reaction of 4-(2-bromo-1-hydroxyethyl)phenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyethyl compound.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and hydroxyethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: Similar structure with a bromine atom and tert-butyl group attached to a phenyl ring.
1-[4-Bromo-2-(1,1-dimethylethyl)phenyl]-1H-pyrrole-2,5-dione: Contains a bromine atom and tert-butyl group, but with a pyrrole ring instead of a carbamate group.
Uniqueness
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate is unique due to the presence of both a carbamate group and a hydroxyethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18BrNO3 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
CLPIXUOHMVSETH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
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